Cas no 922116-64-1 (N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide)

N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide structure
922116-64-1 structure
Product Name:N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide
CAS No:922116-64-1
MF:C22H28N4O3
MW:396.482725143433
CID:6420756
PubChem ID:44024639
Update Time:2025-10-31

N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide
    • Ethanediamide, N1-[2-(2,3-dihydro-1-methyl-1H-indol-5-yl)-2-(dimethylamino)ethyl]-N2-(3-methoxyphenyl)-
    • F2291-0478
    • N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
    • 922116-64-1
    • AKOS024636369
    • N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
    • N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
    • Inchi: 1S/C22H28N4O3/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-23-21(27)22(28)24-17-6-5-7-18(13-17)29-4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28)
    • InChI Key: GGOORPGKKGXKHX-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC=C(C=1)OC)=O)NCC(C1C=CC2=C(C=1)CCN2C)N(C)C

Computed Properties

  • Exact Mass: 396.21614077g/mol
  • Monoisotopic Mass: 396.21614077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • pka: 11.13±0.70(Predicted)

N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide Pricemore >>

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Additional information on N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide

Professional Introduction to N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide (CAS No. 922116-64-1)

N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 922116-64-1, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The detailed structure of this molecule includes a dimethylamino group, a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety, and an N'-(3-methoxyphenyl)ethanediamide moiety, which collectively contribute to its distinctive chemical and pharmacological profile.

The N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl part of the molecule suggests a potential role in modulating biological pathways through its basic nitrogen atoms and the aromatic indole ring system. The indole scaffold is well-known for its presence in various bioactive natural products and pharmaceuticals, often contributing to activities such as antimicrobial, anti-inflammatory, and even anticancer effects. The 1-methyl substitution on the indole ring further enhances its stability and bioavailability, making it a valuable component in medicinal chemistry.

The N'-(3-methoxyphenyl)ethanediamide moiety introduces an additional layer of complexity to the compound, with the methoxy group potentially influencing electronic properties and metabolic stability. This part of the molecule may also contribute to interactions with biological targets, such as enzymes or receptors, by providing specific binding pockets or functional groups. The combination of these structural elements makes N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide a fascinating subject for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have suggested that molecules with similar structural motifs may interact with various therapeutic targets, including kinases, transcription factors, and ion channels. The dimethylamino group, in particular, is known to enhance solubility and improve oral bioavailability, which are critical factors in drug development.

In vitro studies have begun to explore the potential of N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide as a lead compound for drug discovery. Initial experiments have shown promising results in modulating certain enzymatic activities relevant to inflammatory diseases and cancer. The indole ring system has been particularly noted for its ability to interact with heme-containing proteins and enzymes, suggesting potential applications in treating conditions where such interactions are relevant.

The 3-methoxyphenyl group in the molecule adds another dimension to its pharmacological potential. Methoxy-substituted aromatic rings are frequently found in bioactive compounds due to their ability to influence electronic distribution and binding affinity. This moiety may enhance the compound's ability to cross cell membranes and interact with intracellular targets, making it a valuable candidate for further development.

One of the most exciting aspects of this compound is its potential for structural diversity through modifications at various positions. Researchers can explore different substitution patterns on the indole ring or alter the length and composition of the ethylene bridges to optimize biological activity. Such modifications can be guided by high-throughput screening assays and structure-based drug design approaches, allowing for rapid identification of more potent derivatives.

The synthesis of N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in building the necessary carbon-carbon bonds and functional groups.

As research continues, it is expected that more derivatives of this compound will be synthesized and evaluated for their therapeutic potential. The combination of computational modeling, high-throughput screening, and traditional synthetic chemistry provides a robust framework for exploring new drug candidates. The unique structural features of N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide make it a compelling example of how innovative molecular design can lead to novel therapeutic agents.

The future prospects for this compound are bright, with ongoing studies focusing on elucidating its mechanism of action and optimizing its pharmacokinetic properties. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for patients worldwide. As our understanding of biological pathways continues to expand, compounds like N-2-(dimethylamino)-2-(1-methyl - 23 - dihydro - 11 H - indol - 5 - yl ) ethyl - N ' - ( 3 - methoxyphenyl ) ethanediamide will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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